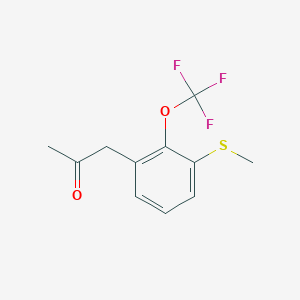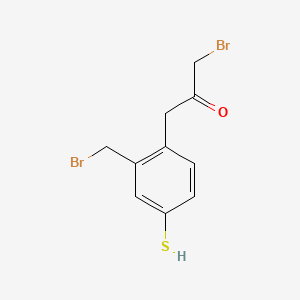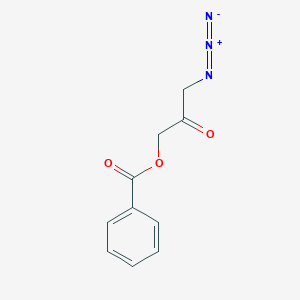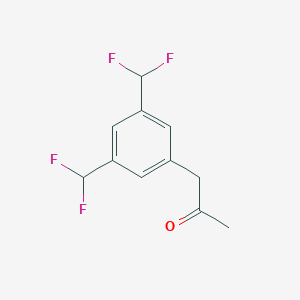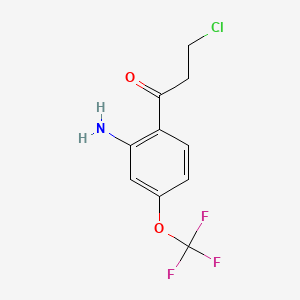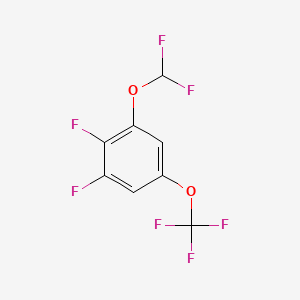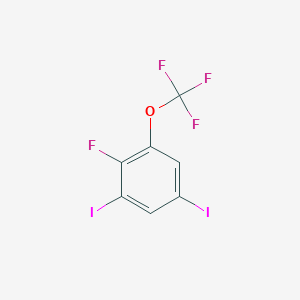
1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene is an organofluorine compound with the molecular formula C7H2F4I2O It is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although the specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Electrophilic Substitution: Reagents such as iodine monochloride (ICl) or bromine (Br2) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the iodine atoms, while electrophilic substitution could introduce additional halogens to the benzene ring .
Scientific Research Applications
1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in biochemical studies, especially in the investigation of enzyme-substrate interactions.
Mechanism of Action
The mechanism by which 1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-(trifluoromethoxy)benzene: Similar in structure but with different substitution patterns, leading to distinct chemical properties and reactivity.
5-Fluoro-(trifluoromethoxy)-2-indolinone:
Uniqueness
1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene is unique due to the presence of both iodine and fluorine atoms, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .
Properties
Molecular Formula |
C7H2F4I2O |
|---|---|
Molecular Weight |
431.89 g/mol |
IUPAC Name |
2-fluoro-1,5-diiodo-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F4I2O/c8-6-4(13)1-3(12)2-5(6)14-7(9,10)11/h1-2H |
InChI Key |
IRAHVFZTCXSJHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)F)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


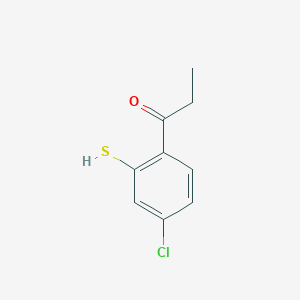
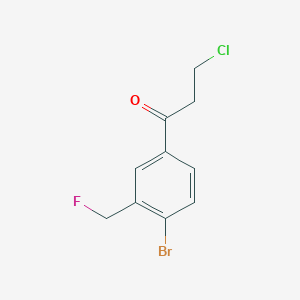
![Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol](/img/structure/B14056692.png)

